molecular formula C11H11BrN2O3 B7548250 1-[2-(4-BROMOPHENOXY)ACETYL]TETRAHYDRO-2H-IMIDAZOL-2-ONE

1-[2-(4-BROMOPHENOXY)ACETYL]TETRAHYDRO-2H-IMIDAZOL-2-ONE

Cat. No.: B7548250
M. Wt: 299.12 g/mol
InChI Key: VWVQBACYOZNMCW-UHFFFAOYSA-N
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Description

1-[2-(4-BROMOPHENOXY)ACETYL]TETRAHYDRO-2H-IMIDAZOL-2-ONE is an organic compound that features a bromophenoxy group attached to an acetylated tetrahydroimidazolone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(4-BROMOPHENOXY)ACETYL]TETRAHYDRO-2H-IMIDAZOL-2-ONE typically involves the reaction of 4-bromophenol with an appropriate acetylating agent to form 4-bromophenoxyacetyl chloride. This intermediate is then reacted with tetrahydroimidazolone under controlled conditions to yield the final product. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[2-(4-BROMOPHENOXY)ACETYL]TETRAHYDRO-2H-IMIDAZOL-2-ONE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

Scientific Research Applications

1-[2-(4-BROMOPHENOXY)ACETYL]TETRAHYDRO-2H-IMIDAZOL-2-ONE has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Biological Studies: It is used in studies to understand its biological activity and potential therapeutic effects.

    Industrial Applications: The compound is used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 1-[2-(4-BROMOPHENOXY)ACETYL]TETRAHYDRO-2H-IMIDAZOL-2-ONE involves its interaction with specific molecular targets. The bromophenoxy group can interact with various enzymes and receptors, potentially inhibiting or activating them. The acetylated tetrahydroimidazolone ring may also play a role in binding to these targets, affecting their function and leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[2-(4-BROMOPHENOXY)ACETYL]TETRAHYDRO-2H-IMIDAZOL-2-ONE is unique due to the presence of both the bromophenoxy group and the acetylated tetrahydroimidazolone ring. This combination of functional groups provides distinct chemical properties and potential biological activities that are not found in similar compounds .

Properties

IUPAC Name

1-[2-(4-bromophenoxy)acetyl]imidazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN2O3/c12-8-1-3-9(4-2-8)17-7-10(15)14-6-5-13-11(14)16/h1-4H,5-7H2,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWVQBACYOZNMCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)N1)C(=O)COC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>44.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49815906
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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